REACTION_CXSMILES
|
I[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.CC([Mg]Cl)C.[O:15]=[C:16]1[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1.[NH4+].[Cl-]>C1COCC1>[OH:15][C:16]1([C:2]2[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=2)[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1 |f:3.4|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
CC(C)[Mg]Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3.28 g
|
Type
|
reactant
|
Smiles
|
O=C1CCOCC1
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 1.5 h at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was likewise cooled to −78° C
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at −78° C. for additional 10 minutes
|
Duration
|
10 min
|
Type
|
WAIT
|
Details
|
at 0° C. for 2 h
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
finally at rt for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
most of the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between water and ethyl acetate (200 mL each)
|
Type
|
CUSTOM
|
Details
|
After separation
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted
|
Type
|
WASH
|
Details
|
The combined organic layers were successively washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the crude material was purified by MPLC (silica, cyclohexane/ethyl acetate 2:1→1:1)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1(CCOCC1)C1=CC=C(C#N)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.19 g | |
YIELD: PERCENTYIELD | 27% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |